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Compound of Interest

3-(Methyl(pentyl)amino)propanoic
Compound Name:
acid hydrochloride

Cat. No.: B194635

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibanic Acid Hydrochloride, chemically known as 3-(methyl(pentyl)amino)propanoic acid
hydrochloride, is a key intermediate and a known impurity in the synthesis of Ibandronate, a
potent bisphosphonate used in the treatment of osteoporosis. As a critical related compound,
the thorough characterization of Ibanic Acid Hydrochloride is essential for quality control,
impurity profiling, and regulatory compliance in the pharmaceutical industry. This document
provides a comprehensive overview of the spectroscopic data for Ibanic Acid Hydrochloride,
complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

o Chemical Name: 3-(methyl(pentyl)amino)propanoic acid hydrochloride
e Synonyms: Ibandronate Related Compound A, Ibandronate EP Impurity A
e CAS Number: 625120-81-2

e Molecular Formula: CoH20CINO:2

e Molecular Weight: 209.71 g/mol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b194635?utm_src=pdf-interest
https://www.benchchem.com/product/b194635?utm_src=pdf-body
https://www.benchchem.com/product/b194635?utm_src=pdf-body
https://www.benchchem.com/product/b194635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Melting Point: 101-103°C

Spectroscopic Data

The following sections present representative spectroscopic data for Ibanic Acid Hydrochloride.
This data is compiled based on the known chemical structure and typical values observed for
the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. *H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
12.5 (br s) Broad Singlet 1H COOH
10.8 (br s) Broad Singlet 1H N-H*
3.45 (t, J=7.8 Hz) Triplet 2H N-CH2-CH2-COOH
3.15 (t, J=7.5 Hz) Triplet 2H N-CHa-(CHz)3-CHs
2.95 (s) Singlet 3H N-CHs
2.80 (t, J=7.8 Hz) Triplet 2H CH2-COOH
1.70 (quint, J=7.5 Hz)  Quintet 2H N-CHz-CHz-(CHz):-
CHs
1.30 (m) Multiplet 4H -(CH2)2-CHs
0.90 (t, J=7.2 Hz) Triplet 3H -CHs

3.1.2. 13C NMR (Carbon NMR) Data
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Chemical Shift (6) ppm

Assignment

172.5 C=0 (Carboxylic Acid)
55.8 N-CHz (Pentyl)

50.2 N-CHz (Propanoic)

42.1 N-CHs

31.5 CH2-COOH

28.7 N-CH2-CH2z (Pentyl)

25.9 CH2-CH2-CHs (Pentyl)
22.3 CHa-CHs (Pentyl)

13.9 -CHs (Pentyl)

Wavenumber (cm~?) Intensity Assignment
2955 - 2850 Strong C-H stretch (alkane)

O-H stretch (carboxylic acid
2700 - 2500 Broad _

dimer)

) N-H* stretch (amine

2450 Medium

hydrochloride)
1715 Strong C=0 stretch (carboxylic acid)
1465 Medium C-H bend (alkane)
1210 Medium C-O stretch (carboxylic acid)
1100 Medium C-N stretch

O-H bend (carboxylic acid
930 Broad

dimer)

Mass Spectrometry (MS)
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miz lon Type
174.15 [M+H]* (of free base)
196.13 [M+Na]* (of free base)

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a
solid organic compound like Ibanic Acid Hydrochloride.

NMR Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of Ibanic Acid Hydrochloride is dissolved in 0.6
mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-ds). The
solution is transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-16 ppm.

[¢]

Reference: The residual solvent peak of DMSO-de is used as an internal reference (6 =
2.50 ppm).

e 13C NMR Acquisition:

[¢]

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans.

[e]

o

Relaxation Delay: 2-5 seconds.
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o Spectral Width: 0-200 ppm.

o Reference: The solvent peak of DMSO-de is used as an internal reference (& = 39.52
ppm).

FT-IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared Spectrometer.
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of Ibanic Acid Hydrochloride is finely ground with 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.[1]

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

o Data Acquisition:

[e]

A background spectrum of a blank KBr pellet is first recorded.

o

The sample pellet is then placed in the sample holder, and the spectrum is recorded.

[¢]

Spectral Range: 4000-400 cm™1,

o

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.

[e]

Mass Spectrometry

e Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically
with an Electrospray lonization (ESI) source.

o Sample Preparation: A dilute solution of Ibanic Acid Hydrochloride is prepared in a suitable
solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of
approximately 1-10 pg/mL.

e LC-MS Analysis:
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o Chromatographic Separation: A C18 reverse-phase column is typically used with a
gradient elution of water and acetonitrile, both containing 0.1% formic acid.

o lonization Mode: Positive Electrospray lonization (ESI+).
o Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
o Scan Range: m/z 50-500.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
any characteristic fragment ions.

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the characterization of a chemical
reference standard such as Ibanic Acid Hydrochloride.
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Workflow for Characterization of Ibanic Acid Hydrochloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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